molecular formula C10H9BClNO2 B14075674 (2-Chloro-5-cyano-4-cyclopropylphenyl)boronic acid

(2-Chloro-5-cyano-4-cyclopropylphenyl)boronic acid

Cat. No.: B14075674
M. Wt: 221.45 g/mol
InChI Key: NMTSRKVJBKUWME-UHFFFAOYSA-N
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Description

(2-Chloro-5-cyano-4-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H9BClNO2 and a molecular weight of 221.45 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-cyano-4-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium 2-ethyl hexanoate and solvents like tetrahydrofuran (THF) at temperatures around 35°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of boronic acids .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-cyano-4-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-5-cyano-4-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with similar reactivity.

    4-Chlorophenylboronic Acid: Similar structure but lacks the cyano and cyclopropyl groups.

    2-Cyano-4-cyclopropylphenylboronic Acid: Similar but without the chlorine atom.

Uniqueness

(2-Chloro-5-cyano-4-cyclopropylphenyl)boronic acid is unique due to its combination of functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the chlorine, cyano, and cyclopropyl groups allows for a wide range of chemical transformations and applications .

Properties

Molecular Formula

C10H9BClNO2

Molecular Weight

221.45 g/mol

IUPAC Name

(2-chloro-5-cyano-4-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C10H9BClNO2/c12-10-4-8(6-1-2-6)7(5-13)3-9(10)11(14)15/h3-4,6,14-15H,1-2H2

InChI Key

NMTSRKVJBKUWME-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C2CC2)C#N)(O)O

Origin of Product

United States

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